d-Ribose-1-d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

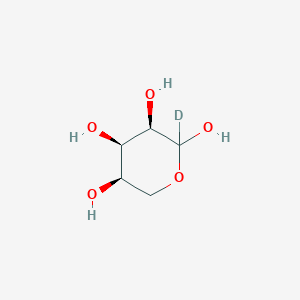

(3R,4R,5R)-2-deuteriooxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-ROIYBNBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]([C@@H]([C@@H](CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Synthesis of α-D-Ribose 1-Phosphate

Foreword: The Strategic Importance of α-D-Ribose 1-Phosphate

α-D-Ribose 1-phosphate (R1P) stands as a cornerstone intermediate in the chemoenzymatic synthesis of a vast array of nucleoside analogues, many of which are pivotal in the development of antiviral and anticancer therapeutics.[1][2][3] Its unique structure, featuring an activated C1 carbon of the ribose moiety, makes it an ideal glycosyl donor for nucleoside phosphorylases, enabling the efficient and stereospecific formation of the critical N-glycosidic bond.[4][5] However, the practical application of R1P has historically been constrained by challenges in its synthesis; traditional chemical methods often suffer from low yields and a lack of anomeric selectivity, while early enzymatic approaches were hampered by unfavorable thermodynamic equilibria.[1][2][3]

This guide provides a comprehensive overview of modern, high-yield enzymatic strategies for the synthesis of α-D-ribose 1-phosphate. Moving beyond simple protocols, we will explore the biochemical rationale behind these advanced methodologies, offering field-proven insights to empower researchers, scientists, and drug development professionals to produce this key intermediate with efficiency and high purity.

The Core Reaction: Nucleoside Phosphorylase-Catalyzed Phosphorolysis

The fundamental enzymatic route to R1P is the reversible phosphorolysis of a nucleoside, catalyzed by a class of enzymes known as nucleoside phosphorylases (NPs).[4] These enzymes cleave the glycosidic bond between the nucleobase and the ribose sugar in the presence of inorganic phosphate (Pi), yielding R1P and the corresponding free nucleobase.[5][6]

Two primary families of NPs are employed for this purpose:

-

Purine Nucleoside Phosphorylases (PNPs; EC 2.4.2.1): These enzymes are specific for purine nucleosides such as guanosine or inosine.[4][5][7]

-

Uridine Phosphorylases (UPs; EC 2.4.2.3): These enzymes catalyze the phosphorolysis of pyrimidine nucleosides, primarily uridine.[8][9][10]

The core reaction is illustrated below:

Caption: Reversible phosphorolysis catalyzed by Nucleoside Phosphorylases.

The Central Challenge: Thermodynamic Equilibrium

The primary obstacle in synthesizing R1P from natural nucleosides is that the phosphorolysis reaction is tightly controlled by thermodynamics.[2][3] The reaction equilibrium often lies unfavorably, resulting in low conversion rates and modest isolated yields, typically in the range of 25-30%.[3][11] This necessitates the development of sophisticated strategies to shift the equilibrium towards product formation.

Advanced Strategies for High-Yield R1P Synthesis

To overcome the limitations of thermodynamic equilibrium, two principal strategies have proven to be exceptionally effective in achieving high, often near-quantitative, yields of R1P.

Strategy 1: Near-Irreversible Phosphorolysis Using a Modified Substrate

This elegant approach utilizes a chemically modified nucleoside substrate, 7-methylguanosine, whose corresponding base, 7-methylguanine, is a very poor substrate for the reverse reaction.[12]

Causality of Success: The enzymatic phosphorolysis of 7-methylguanosine by PNP proceeds efficiently. However, the resulting 7-methylguanine base has two key properties that prevent the reverse reaction:

-

Low Nucleophilicity: The methylation at the N7 position reduces the nucleophilicity of the purine ring system, making it a poor substrate for PNP-catalyzed glycosidic bond formation.[3]

-

In Situ Precipitation: 7-methylguanine is often sparingly soluble under typical reaction conditions and can precipitate out of the solution, effectively removing it from the equilibrium and pulling the reaction to completion according to Le Châtelier's principle.[3]

This method transforms a reversible process into a near-irreversible one, enabling the synthesis of R1P in near-quantitative yields.[1][12]

Caption: Workflow for R1P synthesis via irreversible phosphorolysis.

Strategy 2: Deamination-Driven Biocatalytic Cascade

A powerful alternative is to use a multi-enzyme cascade that consumes the nucleobase byproduct of the primary reaction, thereby preventing the reverse reaction from occurring. A highly effective system couples the phosphorolysis of guanosine by PNP with the deamination of the resulting guanine by guanine deaminase (GuaD).[2][3]

Causality of Success: This two-step cascade operates as follows:

-

Step 1 (PNP): Guanosine is converted by PNP into R1P and guanine.

-

Step 2 (GuaD): Guanine deaminase immediately and irreversibly converts the guanine into xanthine.

Xanthine is not a substrate for PNP, so it cannot be used to drive the reverse reaction back to guanosine.[13] This continuous removal of the guanine byproduct provides a powerful thermodynamic pull, driving the reaction forward to achieve near-total conversion of guanosine into R1P.[2][3]

Caption: R1P synthesis using a PNP-Guanine Deaminase cascade.

Comparative Analysis of Synthesis Strategies

The choice of synthesis strategy depends on factors such as substrate availability, cost, and desired scale. Both advanced methods offer significant advantages over direct phosphorolysis of natural nucleosides.

| Strategy | Key Enzyme(s) | Substrate | Key Advantage | Reported Yield (Isolated) |

| Direct Phosphorolysis | PNP or UP | Guanosine or Uridine | Simple one-enzyme system | ~25-31%[3] |

| Irreversible Phosphorolysis | PNP | 7-Methylguanosine | Near-irreversible reaction; high conversion | 74-94%[1][12] |

| Deamination Cascade | PNP + Guanine Deaminase | Guanosine | Uses natural, cheaper substrate; high conversion | Up to 79%[2][3] |

Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should optimize parameters based on their specific enzyme preparations and analytical capabilities.

Protocol: Synthesis of R1P via Irreversible Phosphorolysis

Adapted from Varizhuk et al. (2022)[12]

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer, pH 7.0.

-

Dissolve 7-methylguanosine hydroiodide salt in the phosphate buffer to a final concentration of 50 mM.

-

-

Enzymatic Reaction:

-

Warm the substrate solution to 37°C.

-

Add Purine Nucleoside Phosphorylase (PNP) to a final concentration of 1-5 U/mL. Note: Optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation.

-

-

Reaction Monitoring & Termination:

-

Monitor the reaction progress by HPLC, observing the disappearance of the 7-methylguanosine peak and the formation of the 7-methylguanine peak. The reaction is complete when the substrate is fully consumed.

-

Terminate the reaction by heating to 95°C for 5 minutes to denature the enzyme.

-

Cool the mixture on ice for 30 minutes to ensure complete precipitation of 7-methylguanine.

-

-

Product Isolation:

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated base and denatured enzyme.

-

Carefully collect the supernatant containing the soluble R1P.

-

To the supernatant, add a 1 M solution of barium acetate dropwise until precipitation ceases. This will precipitate R1P as a barium salt.

-

Collect the barium salt of R1P by centrifugation, wash with cold water and then ethanol, and dry under vacuum.

-

Protocol: Synthesis of R1P via Deamination-Driven Cascade

Adapted from Motter et al. (2024)[2][3]

-

Reagent Preparation:

-

Prepare a 200 mM potassium phosphate buffer, pH 7.5.

-

Dissolve guanosine in the phosphate buffer to a final concentration of 100 mM. Note: Gentle heating may be required to fully dissolve the guanosine. Cool to reaction temperature before adding enzymes.

-

-

Enzymatic Reaction:

-

Bring the substrate solution to the optimal reaction temperature (e.g., 50-60°C if using thermostable enzymes).

-

Add Purine Nucleoside Phosphorylase (PNP) and Guanine Deaminase (GuaD) to final concentrations of 5-10 U/mL each.

-

Incubate the reaction at the chosen temperature for 6-24 hours. The byproduct, xanthine, has low solubility and may precipitate.

-

-

Reaction Monitoring & Termination:

-

Monitor the reaction by HPLC for the complete conversion of guanosine.

-

Terminate the reaction by centrifugation (10,000 x g, 15 min) to remove precipitated xanthine and any insoluble enzyme fractions. Alternatively, use heat denaturation if enzymes are not being recycled.

-

-

Product Isolation:

-

Collect the supernatant containing the soluble R1P.

-

The R1P can be isolated as a barium or bis(cyclohexylammonium) salt as described in Protocol 4.1, step 4.

-

Product Analysis and Quantification

Ensuring the purity and concentration of the synthesized R1P is critical for its use in subsequent reactions.

-

High-Performance Liquid Chromatography (HPLC): HPLC with an anion-exchange column is the gold standard for assessing the purity of R1P and quantifying yield by comparing the peak area to a known standard.

-

Coupled Enzymatic Assay: The concentration of R1P can be determined using a spectrophotometric assay.[14] In this assay, R1P and adenine are converted by adenosine phosphorylase to adenosine, which is then deaminated by adenosine deaminase to inosine. The change in absorbance at ~265 nm corresponding to this conversion can be measured to quantify the initial amount of R1P.[14]

-

Phosphate Analysis: The total phosphate content can be measured using colorimetric methods, such as the vanadate-molybdate method, to confirm the concentration of the phosphate-containing product.[15]

Conclusion and Future Outlook

The enzymatic synthesis of α-D-ribose 1-phosphate has matured from a low-yielding process into a robust and highly efficient technology. By employing strategies that circumvent thermodynamic equilibrium, such as irreversible phosphorolysis and coupled enzyme cascades, researchers can now produce this vital building block on a preparative scale with excellent yields and purity.[1][2] These advancements not only facilitate the discovery and development of novel nucleoside-based therapeutics but also align with the principles of green chemistry by reducing the need for toxic reagents and complex purification schemes inherent in older methods.[2][3] Future work will likely focus on the development of immobilized enzyme systems for continuous flow production and the discovery of novel nucleoside phosphorylases with enhanced stability and broader substrate scope.

References

-

Varizhuk, I. V., Oslovsky, V. E., Solyev, P. N., Drenichev, M. S., & Mikhailov, S. N. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current Protocols, 2(1), e347. [Link]

-

ResearchGate. (n.d.). Synthesis of α‐ D ‐Ribose 1‐Phosphate and 2‐Deoxy‐α‐ D ‐Ribose 1‐Phosphate Via Enzymatic Phosphorolysis of 7‐Methylguanosine and 7‐Methyldeoxyguanosine. [Link]

-

Kierdaszuk, B., et al. (2000). Bio-catalytic synthesis of unnatural nucleosides possessing a large functional group such as a fluorescent molecule by purine nucleoside phosphorylase. Catalysis Science & Technology. [Link]

-

Petrova, O. E., et al. (2021). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences. [Link]

-

Mehdi, A. M., et al. (2011). A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity. Acta Crystallographica Section D: Biological Crystallography. [Link]

-

He, Y., et al. (2020). Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. Molecules. [Link]

-

Motter, J., et al. (2024). A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate. ResearchGate. [Link]

-

Patsnap Synapse. (2024). What are Uridine phosphorylase inhibitors and how do they work?. [Link]

-

Wikipedia. (n.d.). Purine nucleoside phosphorylase. [Link]

-

Proteopedia. (2019). Purine nucleoside phosphorylase. [Link]

-

Motter, J., et al. (2024). A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate. Green Chemistry. [Link]

-

P. aeruginosa Metabolome Database. (n.d.). Ribose-1-phosphate (PAMDB000637). [Link]

-

ProQuest. (n.d.). Phosphate: A Starting Material for the Enzymatic Synthesis of Pseudouridine Monophosphate. [Link]

-

ResearchGate. (n.d.). Strategies for the (chemo)enzymatic synthesis of ribose-1-phosphate.... [Link]

-

Food Safety and Inspection Service. (n.d.). Determination of Phosphate. [Link]

-

Chemistry LibreTexts. (2022). 3.3: Determination of Phosphate by a Colorimetric Method. [Link]

-

Abdessamad, F. A., et al. (1987). Deoxyribose 1-phosphate: radioenzymatic and spectrophotometric assays. Analytical Biochemistry. [Link]

-

NCERT. (n.d.). Chapter 5 - Molecular Basis Of Inheritance. [Link]

-

PubChem. (n.d.). Ribose-1-Phosphate. [Link]

-

Nandanan, E., et al. (2000). Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Uridine phosphorylase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02955K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 6. Purine nucleoside phosphorylase - Proteopedia, life in 3D [proteopedia.org]

- 7. Bio-catalytic synthesis of unnatural nucleosides possessing a large functional group such as a fluorescent molecule by purine nucleoside phosphorylase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Uridine phosphorylase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P. aeruginosa Metabolome Database: Ribose-1-phosphate (PAMDB000637) [pseudomonas.umaryland.edu]

- 14. Deoxyribose 1-phosphate: radioenzymatic and spectrophotometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

The Transient Link: D-Ribose 1-Phosphate in Purine Salvage and Catabolism

Executive Summary

D-Ribose 1-phosphate (R1P) is often overshadowed by its thermodynamically stable isomer, Ribose 5-phosphate (R5P). However, R1P acts as the critical thermodynamic gatekeeper between nucleoside salvage and central carbon metabolism. This guide dissects the bio-structural instability of R1P, its obligatory enzymatic trafficking via Purine Nucleoside Phosphorylase (PNP) and Phosphopentomutase (PPM), and the experimental frameworks required to quantify this labile intermediate.

The Bio-Structural Foundation: Anomeric Instability

Unlike the stable ester linkage in R5P, R1P possesses a phosphate group at the anomeric carbon (C1) of the

Thermodynamic Bias

The conversion of R1P to R5P is driven by a significant release of free energy (

-

Structural Consequence: The phosphate group at C1 locks the ribose in the furanose form, preventing the ring-opening required for isomerization until the phosphate is moved to C5.

-

Metabolic Implication: High intracellular concentrations of R1P are cytotoxic; thus, cellular flux is evolutionarily tuned to rapidly convert R1P to R5P or reutilize it immediately for nucleoside synthesis.

The Enzymatic Core: Purine Nucleoside Phosphorylase (PNP)

PNP (EC 2.4.2.[1]1) is the primary generator of R1P in mammalian tissues. It catalyzes the reversible phosphorolysis of purine nucleosides.

Reaction Stoichiometry:

Mechanistic Insight

PNP utilizes an

-

Phosphorolysis vs. Hydrolysis: PNP excludes water from the active site, forcing inorganic phosphate (

) to act as the nucleophile. This conserves the energy of the glycosidic bond in the form of the high-energy phosphate bond of R1P. -

Substrate Specificity: Human PNP accepts Guanosine, Inosine, and their deoxy-counterparts but not Adenosine. This specificity is crucial for the etiology of PNP-deficiency immunodeficiencies.

Visualization: The PNP-PPM Axis

The following diagram illustrates the bidirectional flux where R1P serves as the hinge between nucleoside salvage and the Pentose Phosphate Pathway.

Figure 1: The Central Role of R1P connecting Nucleoside Catabolism (Red) to Central Carbon Metabolism (Blue) via Phosphopentomutase.

The Phosphopentomutase (PPM) Shunt

While PNP generates R1P, Phosphopentomutase (EC 5.4.2.7) dictates its fate.

-

Function: Catalyzes the intramolecular transfer of the phosphate group from C1 to C5.

-

Cofactor Requirement: The reaction requires a bisphosphate cofactor (Ribose 1,5-bisphosphate or Glucose 1,6-bisphosphate) to prime the active site serine residue.

-

The "Ribose Shunt": In hypoxic tumors, this pathway allows nucleosides to serve as a non-oxidative carbon source for glycolysis. The R1P

R5P conversion bypasses the oxidative phase of the Pentose Phosphate Pathway.

Experimental Protocol: Coupled Spectrophotometric Assay

Objective: Quantify R1P generation kinetics by coupling PNP activity to Xanthine Oxidase (XOD). Principle: R1P itself is difficult to detect directly in real-time. This assay measures the concomitant release of Hypoxanthine from Inosine, which is oxidized to Uric Acid.[2] Uric Acid accumulation is monitored at 293 nm.[2]

Reagents & Setup

| Component | Concentration (Final) | Role |

| Buffer | 50 mM KH₂PO₄ (pH 7.4) | Substrate ( |

| Substrate | 1 mM Inosine | Nucleoside Source |

| Coupling Enzyme | 0.1 Units Xanthine Oxidase | Converts Hypoxanthine |

| Target Enzyme | Variable PNP | The sample to be analyzed |

| Detection | UV Spectrophotometer |

Step-by-Step Methodology

-

Blank Preparation: In a quartz cuvette, add Buffer and Inosine. Zero the spectrophotometer.

-

Coupling Check: Add XOD. Monitor absorbance for 60 seconds to ensure no background hypoxanthine is present (slope should be zero).

-

Initiation: Add the PNP sample (lysate or purified enzyme). Mix immediately by inversion.

-

Data Acquisition: Record

for 3–5 minutes. The reaction should be linear. -

Calculation:

Self-Validating Control

To confirm the signal is derived from the PNP pathway and not background oxidation:

-

Inhibitor Check: Add 10

M Immucillin-H (Forodesine) . The reaction velocity should drop to near zero immediately. If absorbance continues to rise, non-specific oxidation is occurring.

Figure 2: Logical flow of the PNP-XOD coupled assay for kinetic analysis.

Therapeutic Implications

The R1P axis is a validated target in oncology and immunology.

PNP Inhibitors (Transition State Analogs)

Drugs like Forodesine mimic the oxocarbenium transition state of the PNP reaction.

-

Mechanism: By blocking PNP, intracellular dGTP accumulates (via the deoxy-pathway), leading to T-cell apoptosis.

-

R1P Relevance: Inhibition prevents the recycling of bases and the generation of R1P, starving the salvage pathway.

Fluorinated Analogs

2-deoxy-2-fluoro-D-ribose 1-phosphate is a modified metabolite used in mechanistic studies. The fluorine atom at C2 destabilizes the oxocarbenium transition state, slowing the reaction and allowing crystallographic capture of enzyme-substrate complexes.

References

-

Ealick, S. E., et al. (1990). "Three-dimensional structure of human erythrocytic purine nucleoside phosphorylase." Journal of Biological Chemistry.

-

Schramm, V. L. (2002). "Development of Transition State Analogues of Purine Nucleoside Phosphorylase as Anti-T-Cell Agents." Biochimica et Biophysica Acta.

-

Tozzi, M. G., et al. (2006). "Pentose phosphates in nucleoside interconversion and catabolism." FEBS Journal.

-

Bzowska, A., et al. (2000).[3] "Purine nucleoside phosphorylases: properties, functions, and clinical aspects." Pharmacology & Therapeutics.

-

Kalckar, H. M. (1947).[4] "The Enzymatic Synthesis of Purine Ribosides." Journal of Biological Chemistry.

Sources

- 1. Purine nucleoside phosphorylase from Schistosoma mansoni in complex with ribose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Purine nucleoside phosphorylase - Proteopedia, life in 3D [proteopedia.org]

- 4. A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02955K [pubs.rsc.org]

D-Ribose 1-Phosphate: Chemical Structure, Properties, and Biocatalytic Applications

The following technical guide provides an in-depth analysis of D-Ribose 1-Phosphate (R1P), a critical high-energy intermediate in nucleoside metabolism and biocatalysis.

Executive Summary

D-Ribose 1-Phosphate (R1P) is a pentose phosphate intermediate that plays a pivotal role in the salvage pathways of purine and pyrimidine nucleotides.[1][2] Unlike its more stable isomer, Ribose 5-Phosphate (R5P), R1P contains a high-energy glycosidic phosphate bond at the anomeric carbon (C1). This thermodynamic instability drives the enzymatic synthesis of nucleosides via Nucleoside Phosphorylases (NPs) , making R1P a high-value reagent in the biocatalytic synthesis of antiviral and anticancer nucleoside analogs (e.g., Ribavirin, Islatravir).

This guide details the structural chemistry, thermodynamic properties, and experimental protocols for the generation and utilization of R1P in drug development.

Chemical Structure & Stereochemistry

R1P is strictly defined by its stereochemical configuration at the anomeric center. In biological systems, it exists almost exclusively as the

2.1 Structural Configuration

-

IUPAC Name:

-D-Ribofuranosyl phosphate -

Formula: C

H -

Molecular Weight: 230.11 g/mol (Free Acid)

-

Anomeric Configuration: The phosphate group is attached to C1 in the

-position (axial), cis to the hydroxyl group at C2 and trans to the hydroxymethyl group at C4.

Key Structural Features:

-

Furanose Ring: The five-membered ring adopts a C3'-endo (North) or C2'-endo (South) pucker depending on solution conditions, though the presence of the bulky phosphate at C1 influences this equilibrium.

-

Glycosidic Phosphate Bond: The C1-O-P bond is a hemiacetal phosphate . This bond is significantly more labile and higher in energy than the primary ester bond found in Ribose 5-Phosphate.

-

C2-OH Interaction: The proximity of the C2 hydroxyl group to the C1 phosphate can facilitate intramolecular catalysis, contributing to its acid lability.

Comparison of Isomers:

| Feature | D-Ribose 5-Phosphate (R5P) | |

| Phosphate Position | C1 (Anomeric) | C5 (Primary Alcohol) |

| Bond Type | Glycosyl Phosphate (High Energy) | Phosphoester (Stable) |

| Stability (Acid) | Highly Labile ( | Stable |

| Metabolic Role | Nucleoside Salvage (PNP substrate) | Pentose Phosphate Pathway |

Physicochemical Properties & Thermodynamics

3.1 Thermodynamic Instability

R1P is a "high-energy" compound, similar to Glucose-1-Phosphate. The standard free energy of hydrolysis (

-

(R1P):

-

(R5P):

This high energy potential is what drives the phosphorolysis reaction in the direction of nucleoside synthesis when coupled with a nucleobase.

3.2 Stability Profile

R1P is notoriously unstable, particularly in acidic conditions.

-

Acidic pH (< 4): Rapid hydrolysis to Ribose and Inorganic Phosphate (P

). The mechanism involves protonation of the phosphate oxygen, followed by the formation of an oxocarbenium ion intermediate. -

Neutral pH (7.0): Moderately stable at room temperature. At elevated temperatures (100°C), the half-life is approximately 73 minutes.[3][4]

-

Basic pH (> 8): Relatively stable, though susceptible to

-elimination reactions over prolonged periods.

Storage Recommendation: R1P is best stored as a cyclohexylammonium salt at -20°C in a desiccated environment to prevent hydrolysis.

Biosynthesis & Metabolic Pathways

R1P occupies a central node connecting the Pentose Phosphate Pathway (PPP) with Nucleotide Metabolism .

4.1 The Phosphopentomutase (PPM) Equilibrium

The enzyme Phosphopentomutase (PPM) (EC 5.4.2.7) catalyzes the interconversion of R1P and R5P.[5] This reaction is analogous to the phosphoglucomutase reaction in glycolysis.

-

Equilibrium: The equilibrium heavily favors R5P (approx. 95:5 ratio) due to the greater thermodynamic stability of the phosphoester bond.

-

Mechanism: Involves a Ribose-1,5-Bisphosphate intermediate and a phosphorylated serine residue in the enzyme active site.

4.2 Nucleoside Phosphorylase (NP) Reaction

Purine Nucleoside Phosphorylase (PNP) and Uridine Phosphorylase (UP) catalyze the reversible phosphorolysis of nucleosides.

-

In Vivo Direction: Typically favors nucleoside degradation (phosphorolysis) to generate R1P for carbon metabolism.

-

In Vitro Application: By controlling concentrations and removing the base, the reaction can be driven to synthesize R1P.

Figure 1: Metabolic positioning of R1P.[1][2][6][7] It serves as the transient link between stable nucleosides and the central carbon metabolism (PPP).

Synthetic Applications: Biocatalytic Cascades

In drug development, R1P is the "universal donor" for the enzymatic synthesis of modified nucleosides. Chemical synthesis of nucleosides is often multi-step and requires protecting groups. Biocatalysis using R1P offers a "one-pot" stereoselective route.

5.1 Transglycosylation Strategy

This method exchanges the base of a starting nucleoside (donor) with a modified base (acceptor).

-

Step 1 (Phosphorolysis): Donor Nucleoside (e.g., Guanosine) + P

-

Step 2 (Glycosylation): R1P + Modified Base (e.g., 2-Fluoroadenine)

Modified Nucleoside + P

Optimization: To drive the reaction forward, the byproduct (Guanine) must be removed.[2] This is often achieved by adding Guanase (Guanine Deaminase) , which converts Guanine to Xanthine (irreversible), shifting the equilibrium toward R1P formation.[8]

Analytical Characterization

Identifying R1P requires distinguishing it from R5P and free Ribose.

6.1 NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for characterization.

-

P NMR: R1P exhibits a distinct signal downfield from inorganic phosphate.

-

Shift:

ppm (pH dependent). -

Coupling: Shows coupling to H1 and C1.

-

-

H NMR: The anomeric proton (H1) is diagnostic.

-

Shift:

ppm (dd). -

Coupling (

): Large coupling constant (

-

-

C NMR: The anomeric carbon (C1) is a doublet due to C-P coupling.

-

Shift:

ppm.

-

6.2 HPLC Analysis

-

Column: Anion Exchange (SAX) or Ion-Pairing Reverse Phase (C18 + Tetrabutylammonium bisulfate).

-

Detection: UV (indirect, if coupled with nucleotides) or Refractive Index (RI).

-

Retention: R1P typically elutes before R5P on anion exchange columns due to the lower negative charge density or specific interaction of the glycosyl phosphate.

Experimental Protocol: Enzymatic Generation of R1P

Objective: Synthesize and isolate R1P (as a barium or cyclohexylammonium salt) from Guanosine.

Reagents:

-

Potassium Phosphate buffer (50 mM, pH 7.5)

-

Purine Nucleoside Phosphorylase (PNP) (bacterial source, e.g., E. coli)[9]

-

Guanine Deaminase (Guanase) (optional, to drive equilibrium)

Workflow:

-

Reaction Setup: Dissolve Guanosine (10 mM) in Phosphate buffer. Add PNP (0.1 U/mL).

-

Incubation: Incubate at 37°C or 50°C (if using thermophilic enzymes) for 2-4 hours.

-

Monitoring: Monitor the decrease in Guanosine and formation of Guanine/Xanthine via HPLC (UV 254 nm).

-

Precipitation (Purification):

-

Remove enzyme via ultrafiltration (10 kDa cutoff).

-

Precipitate inorganic phosphate (P

) by adding Magnesium Acetate and Ammonia (forming Struvite) or Barium Acetate (forming Barium Phosphate). -

Filter. The supernatant contains R1P.

-

-

Isolation: Precipitate R1P by adding Ethanol (up to 80% v/v) and Barium Acetate. Collect the white solid.

Critical Control: Maintain pH > 7.0 throughout purification. Acidic shifts will hydrolyze R1P rapidly.

References

-

Enzymatic Synthesis of Nucleosides: Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis. (2022).[1][2][9] Current Protocols.

-

Thermodynamics of Phosphorolysis: Purine nucleoside phosphorylase. Inosine hydrolysis, tight binding of the hypoxanthine intermediate.[10] (1991). Biochemistry.

-

Stability of Ribose: Rates of decomposition of ribose and other sugars: implications for chemical evolution. (1995). PNAS.[4]

-

Metabolic Role: Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability.[6] (2021).[1][7] Microorganisms.

-

Biocatalytic Cascades: A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate.[1][2] (2024).[1][7][11] Green Chemistry.

Sources

- 1. A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02955K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability | MDPI [mdpi.com]

- 7. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]

- 8. P. aeruginosa Metabolome Database: Ribose-1-phosphate (PAMDB000637) [pseudomonas.umaryland.edu]

- 9. benthamopen.com [benthamopen.com]

- 10. Purine nucleoside phosphorylase. Inosine hydrolysis, tight binding of the hypoxanthine intermediate, and third-the-sites reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

Technical Guide: D-Ribose 1-Phosphate (R1P) in Nucleoside Biosynthesis

Executive Summary

D-Ribose 1-Phosphate (R1P) represents a high-energy, thermodynamically activated glycosyl donor that bypasses the ATP-intensive steps of the canonical de novo nucleotide synthesis pathways. Unlike the primary cellular donor 5-phospho-D-ribosyl-1-pyrophosphate (PRPP), which drives the de novo and salvage pathways via phosphoribosyltransferases, R1P functions exclusively within the nucleoside phosphorylase (NP) salvage ecosystem.

For drug development, R1P is the "hidden engine" behind the enzymatic transglycosylation of high-value nucleoside analogs (e.g., Cladribine, Fludarabine, Ribavirin). This guide details the mechanistic advantages of R1P, methods to overcome its inherent thermodynamic instability, and protocols for its deployment in biocatalytic manufacturing.

Part 1: Mechanistic Foundations & Thermodynamics[1]

The R1P vs. PRPP Paradigm

In cellular metabolism, nucleotide synthesis is bifurcated. Understanding the distinction between R1P and PRPP is critical for experimental design.

| Feature | PRPP (Phosphoribosyl Pyrophosphate) | R1P (Ribose 1-Phosphate) |

| Origin | Ribose-5-Phosphate + ATP (via PRPP Synthetase) | Nucleoside Phosphorolysis (via Nucleoside Phosphorylase) |

| Energy Cost | High (Requires ATP) | Low (Phosphate-driven, ATP-independent) |

| Enzyme Class | Phosphoribosyltransferases (PRTs) | Nucleoside Phosphorylases (NPs) |

| Thermodynamics | Irreversible ( | Reversible (Equilibrium often favors cleavage) |

| Stability | Moderate | Low (Susceptible to mutase activity & hydrolysis) |

The Thermodynamic Challenge

The synthesis of nucleosides from R1P is governed by the equilibrium constant (

-

The Problem: For many natural nucleosides (e.g., Inosine, Guanosine), the equilibrium favors phosphorolysis (cleavage), meaning

is often -

The Solution: To use R1P for synthesis, one must couple the reaction to a thermodynamic "sink" that consumes the released base or utilizes a donor with a high-energy glycosidic bond (e.g., 7-methylguanosine) to drive the reaction forward.

Pathway Visualization

The following diagram illustrates the salvage pathway where R1P serves as the central hub, distinct from the PRPP route.

Figure 1: The Central Role of R1P in the Salvage Pathway. Note the reversible nature of the R1P node compared to the ATP-driven PRPP pathway.

Part 2: Enzymatic Synthesis Strategies

The "Transglycosylation" Architecture

The most robust method for synthesizing nucleoside analogs is Enzymatic Transglycosylation . This is a "one-pot" bi-enzyme system where one nucleoside phosphorylase (NP-1) cleaves a donor nucleoside to generate R1P in situ, which is immediately consumed by a second phosphorylase (NP-2) to glycosylate the target base.

Mechanism:

-

Donor Cleavage: Uridine +

-

Acceptor Coupling:

Key Advantage: The phosphate (

Visualization of Transglycosylation

Figure 2: The Transglycosylation Cycle. Note the recycling of Inorganic Phosphate (Pi), allowing the reaction to proceed with catalytic phosphate concentrations.

Part 3: Experimental Protocols

Protocol A: Irreversible Generation of R1P (The 7-Methylguanosine Method)

Rationale: Standard phosphorolysis is reversible. To isolate R1P or drive a difficult reaction, use 7-methylguanosine as the donor. The resulting base (7-methylguanine) has poor solubility and a unique electronic structure that renders the phosphorolysis essentially irreversible (

Reagents:

-

Substrate: 7-Methylguanosine iodide (synthesized by methylation of guanosine).

-

Enzyme: Purine Nucleoside Phosphorylase (PNP), E. coli recombinant.[1]

-

Buffer: 50 mM Potassium Phosphate, pH 7.5.

Workflow:

-

Preparation: Dissolve 7-methylguanosine (10 mM) in phosphate buffer.

-

Initiation: Add PNP (0.5 U/mL). Incubate at 25°C.

-

Reaction Monitoring: Monitor the decrease in absorbance at 258 nm (loss of cationic form) or HPLC.

-

Completion: The reaction proceeds to >95% completion due to the instability of the N-glycosidic bond in the positively charged 7-methylguanosine.

-

Isolation (Optional): To isolate R1P, precipitate the phosphate with Barium (BaCl2) and the enzyme with ultrafiltration. Note: R1P is unstable; immediate usage in a coupled reaction is preferred.

Protocol B: "One-Pot" Synthesis of Cladribine (2-CdA)

Rationale: This protocol uses Uridine as a stable, cheap ribose donor and Uridine Phosphorylase (UP) coupled with PNP.

Reagents:

-

Donor: Uridine (50 mM).

-

Acceptor: 2-Chloroadenine (10 mM). Note: Low solubility of acceptor is the rate-limiting factor.

-

Enzymes:

-

Uridine Phosphorylase (UP) from E. coli (10 U).

-

Purine Nucleoside Phosphorylase (PNP) from E. coli (10 U).

-

-

Buffer: 2 mM Potassium Phosphate buffer, pH 7.2 (Low phosphate favors synthesis by mass action if product precipitates, but here we use low phosphate to minimize buffer salt interference in downstream purification).

Step-by-Step:

-

Solubilization: Suspend 2-Chloroadenine in the buffer. It will not fully dissolve.

-

Addition: Add Uridine (5-fold molar excess). The excess drives the equilibrium toward the product.

-

Enzyme Cocktail: Add UP and PNP simultaneously.

-

Incubation: Incubate at 40°C–50°C with gentle shaking.

-

Expert Tip: Thermostable enzymes (e.g., from Geobacillus) allow higher temperatures, increasing the solubility of the 2-Chloroadenine acceptor.

-

-

Monitoring: Analyze aliquots via HPLC (C18 column, MeOH/Water gradient). Watch for the disappearance of the base (2-Chloroadenine) and appearance of Cladribine.

-

Termination: Filter off the enzyme (10 kDa cutoff) or heat inactivate (if not using thermostable variants).

-

Purification: Upon cooling, the unreacted 2-chloroadenine and the product may precipitate. Differential solubility or crystallization is used for purification.

Part 4: Data & Industrial Relevance[3]

Comparative Yields by Donor Type

The choice of R1P donor drastically affects yield.

| Donor System | Reversibility | Typical Yield | Notes |

| Uridine / UP | Reversible | 40–60% | Cheap, requires excess donor. |

| Thymidine / TP | Reversible | 50–70% | Often better equilibrium than Uridine. |

| 7-Methylguanosine | Irreversible | >90% | Expensive, but drives difficult reactions. |

| Guanosine + Guanine Deaminase | Coupled | >85% | Deaminase removes Guanine, pulling equilibrium. |

Case Study: Ribavirin Synthesis

Ribavirin (1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is traditionally difficult to synthesize chemically due to regioselectivity issues (N1 vs N2 glycosylation).[2]

-

Enzyme: PNP accepts the triazole base.

-

Outcome: 100% regioselectivity for the N1 position (natural nucleoside mimic), eliminating the need for blocking groups required in chemical synthesis.

References

-

Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases.Biotechnology Advances.

-

Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine.Current Protocols.

-

Thermodynamics of the Purine Nucleoside Phosphorylase Reaction.ResearchGate / Journal of Chemical Thermodynamics.

-

A Deamination-Driven Biocatalytic Cascade for the Synthesis of Ribose-1-Phosph

-

Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases.Semantic Scholar.

Sources

- 1. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02955K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Make or break: the thermodynamic equilibrium of polyphosphate kinase-catalysed reactions [beilstein-journals.org]

- 11. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

The Cornerstone of Nucleotide Metabolism: A Technical Guide to the Discovery and History of D-Ribose 1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose 1-phosphate (R1P) is a pivotal intermediate in cellular metabolism, occupying a central crossroads between the pentose phosphate pathway (PPP) and the nucleotide salvage and synthesis pathways. Its discovery was not a singular event but rather the culmination of decades of research that unraveled the intricate web of carbohydrate and nucleotide metabolism. This in-depth technical guide provides a comprehensive historical narrative of the discovery of D-ribose 1-phosphate, tracing its intellectual lineage from the early explorations of pentose metabolism to its definitive identification as a key substrate in nucleoside biochemistry. We will delve into the seminal experiments, the brilliant minds behind them, and the enduring impact of their findings on our current understanding of cellular function and its application in modern drug development.

Introduction: The Unseen Hub of Cellular Synthesis

In the complex and interconnected world of cellular biochemistry, certain molecules, while not always in the spotlight, play fundamentally crucial roles. D-ribose 1-phosphate is one such molecule. This phosphorylated pentose sugar is the vital link between the catabolic and anabolic arms of glucose metabolism, providing the essential ribose moiety for the synthesis of nucleotides, the building blocks of DNA and RNA. Its strategic position makes it a critical control point in cellular proliferation, repair, and overall metabolic homeostasis. Understanding the history of its discovery offers more than a mere historical curiosity; it provides a profound insight into the logic of metabolic pathway elucidation and the foundations of modern molecular biology.

The Prelude: Unraveling the Pentose Phosphate Pathway

The story of D-ribose 1-phosphate begins with the gradual unraveling of an alternative route for glucose metabolism, a pathway that operates in parallel to the well-established glycolytic pathway. This alternative route, now known as the Pentose Phosphate Pathway (PPP) or the hexose monophosphate shunt, was pieced together over several decades by a number of pioneering biochemists.

The "Zwischenferment" of Otto Warburg

The first inklings of a pathway for direct glucose oxidation emerged from the laboratory of the Nobel laureate Otto Warburg in the 1930s. Warburg and his colleagues, while studying erythrocyte metabolism, identified an enzyme that oxidized glucose-6-phosphate. Intriguingly, this oxidation did not directly involve molecular oxygen but required a coenzyme, which they named "triphosphopyridine nucleotide" (TPN), now known as NADP+. The enzyme itself was dubbed "Zwischenferment," German for "intermediate enzyme."[1] This discovery was a landmark, suggesting a cellular mechanism for generating reducing power in the form of NADPH, distinct from the NADH produced during glycolysis.

The Elucidation of a Pathway: The Work of Horecker and Colleagues

The full picture of the PPP began to materialize in the early 1950s through the meticulous work of Bernard Horecker and his collaborators.[2] Their research, along with contributions from other notable biochemists like Frank Dickens and Efraim Racker, systematically identified the intermediates and enzymes of the pathway. They established that the PPP consists of two distinct phases:

-

The Oxidative Phase: An irreversible series of reactions that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH and releasing one molecule of carbon dioxide.

-

The Non-Oxidative Phase: A series of reversible sugar-phosphate interconversions, catalyzed by the key enzymes transketolase and transaldolase. This phase allows for the synthesis of ribose-5-phosphate, the precursor for nucleotide biosynthesis, and also provides a mechanism to shuttle intermediates back into the glycolytic pathway.

The elucidation of the PPP was a monumental achievement, revealing the cell's elegant strategy for producing essential building blocks and reducing equivalents.

Figure 1: A simplified diagram of the Pentose Phosphate Pathway.

The Discovery of D-Ribose 1-Phosphate: The Contribution of Herman Kalckar

With the establishment of the PPP as the primary source of ribose-5-phosphate, the stage was set for the discovery of its close relative, D-ribose 1-phosphate. This discovery is intrinsically linked to the work of the Danish biochemist Herman Kalckar.

In a landmark 1947 paper published in the Journal of Biological Chemistry, titled "The Enzymatic Synthesis of Purine Ribosides," Kalckar described his investigations into the enzymatic breakdown and synthesis of purine nucleosides in liver extracts.[3] His experiments revealed a novel enzymatic activity that did not simply hydrolyze the glycosidic bond of nucleosides but rather cleaved it through the addition of inorganic phosphate, a process he termed "phosphorolysis."

The Key Experiment: Reversible Phosphorolysis

Kalckar's crucial observation was the reversible nature of this reaction. He demonstrated that an enzyme, which he identified as a purine nucleoside phosphorylase (PNP) , could catalyze the following reaction:

Inosine + Phosphate ⇌ Hypoxanthine + D-Ribose 1-Phosphate

This was a groundbreaking finding for two reasons. Firstly, it identified a new class of enzymes, the nucleoside phosphorylases, that play a key role in nucleotide salvage pathways. Secondly, and most importantly for this guide, it led to the isolation and identification of a new sugar phosphate: D-ribose 1-phosphate .[3]

Kalckar's experimental approach was elegant in its simplicity. By manipulating the concentrations of the reactants, he could drive the reaction in either direction, demonstrating its equilibrium nature. The isolation of D-ribose 1-phosphate was a significant analytical achievement at the time, paving the way for its characterization and the recognition of its central role in metabolism.

Figure 2: The reversible reaction catalyzed by Purine Nucleoside Phosphorylase.

The Biochemical Significance of D-Ribose 1-Phosphate

The discovery of D-ribose 1-phosphate and the enzyme that produces it, purine nucleoside phosphorylase, filled a critical gap in the understanding of nucleotide metabolism. It became clear that R1P is a key intermediate in the nucleotide salvage pathway . This pathway allows cells to recycle purine and pyrimidine bases from the breakdown of DNA and RNA, an energy-efficient alternative to de novo synthesis.

The relationship between the PPP and the nucleotide salvage pathway, with D-ribose 1-phosphate as a key player, is a beautiful example of metabolic integration. The PPP generates ribose-5-phosphate, which can be isomerized to ribose-1-phosphate. This R1P can then be used by nucleoside phosphorylases to synthesize nucleosides from salvaged bases.

| Metabolic Pathway | Key Role of Ribose Phosphates | Primary Product |

| Pentose Phosphate Pathway (Oxidative) | Generation of precursor for ribose phosphates and NADPH | Ribulose-5-Phosphate, NADPH |

| Pentose Phosphate Pathway (Non-Oxidative) | Interconversion of sugar phosphates | Ribose-5-Phosphate, Fructose-6-Phosphate, Glyceraldehyde-3-Phosphate |

| Nucleotide Salvage Pathway | Provision of the ribose moiety for nucleoside synthesis | Nucleosides |

Table 1: The interconnected roles of ribose phosphates in key metabolic pathways.

Modern Perspectives and Applications in Drug Development

The foundational discoveries of the PPP and D-ribose 1-phosphate continue to have a profound impact on modern biomedical research and drug development.

Therapeutic Targeting of Nucleotide Metabolism

The enzymes involved in the synthesis and utilization of D-ribose 1-phosphate, particularly purine nucleoside phosphorylase, have become attractive targets for therapeutic intervention. Inhibitors of PNP are being investigated for the treatment of various diseases, including:

-

T-cell mediated autoimmune diseases: By blocking purine salvage in T-lymphocytes, PNP inhibitors can induce apoptosis in these cells, offering a potential treatment for conditions like psoriasis and rheumatoid arthritis.

-

Cancer: Some cancers are highly dependent on the salvage pathway for nucleotide synthesis. PNP inhibitors can selectively starve these cancer cells of the necessary building blocks for proliferation.

-

Gout: By inhibiting the breakdown of purine nucleosides, PNP inhibitors can reduce the production of uric acid, the causative agent of gout.

Enzymatic Synthesis of Nucleoside Analogs

The reversible nature of the reaction catalyzed by nucleoside phosphorylases, as first described by Kalckar, is now exploited for the enzymatic synthesis of nucleoside analogs. These synthetic nucleosides are a cornerstone of antiviral and anticancer chemotherapy. By providing a modified base and D-ribose 1-phosphate (or a derivative) to a nucleoside phosphorylase, novel nucleosides with therapeutic properties can be synthesized with high specificity and efficiency.

Conclusion

The discovery of D-ribose 1-phosphate, a seemingly simple phosphorylated sugar, was a pivotal moment in the history of biochemistry. It was not an isolated finding but rather a key piece of a much larger puzzle that, once in place, revealed the elegant and efficient design of cellular metabolism. The intellectual journey, from Warburg's "Zwischenferment" to Kalckar's demonstration of reversible phosphorolysis and the subsequent elucidation of the pentose phosphate pathway by Horecker and others, stands as a testament to the power of curiosity-driven research. The legacy of these discoveries endures, not only in our fundamental understanding of life at the molecular level but also in the ongoing development of new therapies for a wide range of human diseases. The story of D-ribose 1-phosphate is a powerful reminder that even the most fundamental biochemical discoveries can have far-reaching and lasting practical implications.

References

-

Kalckar, H. M. (1947). The Enzymatic Synthesis of Purine Ribosides. Journal of Biological Chemistry, 167(2), 477–486. [Link]

- Warburg, O., & Christian, W. (1931). Über aktivierung der glykolyse durch zellfreie extramitochondriale cytoplasma-bestandteile. Biochemische Zeitschrift, 242, 206-227.

- Horecker, B. L., Smyrniotis, P. Z., & Seegmiller, J. E. (1951). The enzymatic conversion of 6-phosphogluconate to ribulose-5-phosphate and ribose-5-phosphate. Journal of Biological Chemistry, 193(1), 383-396.

Sources

The Ribose-1-Phosphate Shunt: A Metabolic Bypass and Therapeutic Target

[1]

Executive Summary: The "Hidden" Entry Point

In standard biochemical pedagogy, the Pentose Phosphate Pathway (PPP) is often presented as a linear branch off glycolysis, primarily converting Glucose-6-Phosphate (G6P) into NADPH and Ribose-5-Phosphate (R5P).[1] This view overlooks a critical metabolic interface: D-Ribose 1-Phosphate (R1P) .[1]

R1P does not arise from the oxidative decarboxylation of glucose.[1] Instead, it is generated via the phosphorolysis of nucleosides.[1][2][3] It enters the central carbon metabolism solely through the action of Phosphopentomutase (PPM/PGM2) , which converts R1P to R5P.[1] This "Ribose Shunt" is metabolically distinct because it bypasses the ATP-consuming hexokinase step of glycolysis, offering a bioenergetic advantage in ischemic tissues and serving as a critical survival mechanism in pancreatic ductal adenocarcinoma (PDA).[1]

This guide details the mechanistic function of R1P, the kinetics of its gatekeeper enzyme (PPM), and actionable protocols for its synthesis and quantification in drug discovery workflows.

The Metabolic Interface: The R1P R5P Axis

R1P is a high-energy glycosyl phosphate.[1] Its thermodynamic instability (relative to R5P) makes it a potent donor of the ribose moiety for nucleoside salvage, but also necessitates rapid conversion if it is to be used for energy or biosynthesis.[1]

The Source: Nucleoside Phosphorolysis

Unlike R5P, which is synthesized de novo from glucose, R1P is a product of recycling.[1] The enzymes Purine Nucleoside Phosphorylase (PNP) and Uridine Phosphorylase (UPP) catalyze the reversible phosphorolysis of ribonucleosides:

1The Gatekeeper: Phosphopentomutase (PGM2)

The connection between this salvage pool and the PPP is mediated exclusively by Phosphopentomutase (EC 5.4.2.7).[1]

-

Reaction:

-D-Ribose 1-Phosphate -

Cofactor: Requires Glucose-1,6-bisphosphate (G1,6bP) or Ribose-1,5-bisphosphate for activation.[1]

-

Directionality: In vitro, the equilibrium favors R5P (95:5 ratio).[1] However, in vivo, high flux from nucleoside catabolism drives the reaction toward R5P, filling the PPP pool.[1]

Pathway Visualization

The following diagram illustrates the "Ribose Shunt," highlighting how R1P bypasses the oxidative PPP and glycolysis entry points.

Figure 1: The Ribose Shunt.[1] Note how Nucleoside-derived R1P enters the pool downstream of the ATP-consuming Hexokinase step and the rate-limiting G6PDH step.

Bioenergetics & Therapeutic Relevance[1]

The "Uridine Rescue" in Cancer

Recent data (e.g., Nature, 2023) indicates that pancreatic cancer cells (PDA) utilize circulating uridine to survive glucose deprivation.[1]

-

Mechanism: Uridine is converted to Uracil + R1P via Uridine Phosphorylase (UPP1).[1]

-

Flux: R1P is converted to R5P by PGM2.

-

Outcome: R5P enters the non-oxidative PPP and is funneled back into glycolysis (as Fructose-6-P and GAP) to generate ATP.[1]

-

Drug Target: Silencing PGM2 abolishes this rescue effect, making it a high-value target for metabolic inhibitors in hypovascular tumors.[1]

Ischemic Protection

In ischemic heart tissue, ATP levels plummet.[1] The conversion of R1P to R5P and subsequent glycolysis does not require the initial ATP investment that Glucose

Experimental Protocols

Protocol A: Enzymatic Synthesis & Purification of R1P

Rationale: R1P is expensive and unstable.[1] In-house synthesis via enzymatic phosphorolysis is the gold standard for obtaining high-purity substrate for PGM2 assays.[1]

Reagents:

-

Purine Nucleoside Phosphorylase (PNP) (bacterial or mammalian)[1]

-

Phosphate Buffer (50 mM, pH 7.5)[1]

Workflow:

-

Reaction Setup: Dissolve 7-methylguanosine (10 mM) in phosphate buffer containing 1 mM DTT.

-

Enzyme Addition: Add PNP (0.5 U/mL). Incubate at 25°C.

-

Mechanistic Note: 7-methylguanosine is used because the resulting base (7-methylguanine) has low solubility or can be chemically modified to prevent the reverse reaction, driving the equilibrium toward R1P formation.[1]

-

-

Monitoring: Monitor the decrease in absorbance at 258 nm (loss of nucleoside) or use HPLC (C18 column) to track conversion.

-

Purification:

Protocol B: Phosphopentomutase (PGM2) Activity Assay

Rationale: Direct measurement of R1P

Principle:

-

R1P

R5P -

R5P

Ribulose-5-P[1][8] -

Ribulose-5-P

Xylulose-5-P[1][8] -

Xylulose-5-P + R5P

Glyceraldehyde-3-P + Sedoheptulose-7-P[1] -

...Coupled to Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) which reduces NAD+ to NADH.[1]

Alternative (Simpler) Coupling: Use PRPP Synthetase coupled to AMP formation, but the GAPDH method is more common for glycolysis flux analysis.[1]

Step-by-Step Methodology:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 µM Glucose-1,6-bisphosphate (essential activator).

-

Coupling System: Add excess Ribose-5-Phosphate Isomerase (RPI), Ribulose-5-Phosphate Epimerase (RPE), Transketolase (TKT), and GAPDH.[1]

-

Cofactors: Add 1 mM NAD+, 1 mM Thiamine Pyrophosphate (TPP).

-

Initiation: Add purified R1P (from Protocol A) to a final concentration of 0.5 mM.

-

Detection: Measure absorbance increase at 340 nm (NADH formation) in a kinetic microplate reader.

-

Control: Run a blank without PGM2 to account for spontaneous hydrolysis or background NADH generation.

Key Kinetic Data

The following table summarizes the kinetic parameters for the critical enzymes in this shunt. Note the affinity differences between R1P and R5P handling enzymes.[1]

| Enzyme | Substrate | Physiological Note | ||

| Purine Nucleoside Phosphorylase (PNP) | Inosine / Pi | 15 - 40 | ~40 | Equilibrium favors nucleoside synthesis, but rapid R1P removal drives it forward.[1] |

| Phosphopentomutase (PGM2) | Ribose-1-Phosphate | 30 - 70 | ~150 | Rate-limiting step for R1P entry into PPP.[1] Strictly requires bisphosphate cofactor.[1] |

| Ribose-5-P Isomerase (RPI) | Ribose-5-Phosphate | 300 - 1000 | ~500 | Very fast; maintains equilibrium between R5P and Ru5P.[1] |

Data aggregated from mammalian (human/bovine) enzyme characterization studies.[1]

References

-

Pugmire, M. J., & Ealick, S. E. (2002). Structural analyses reveal two distinct families of hexose-1-phosphate uridylyltransferases.[1] Biochemical Journal. Link (Context: Structural basis of phosphomutase activity).[1]

-

Tozzi, F., et al. (1977). Ribose 1-phosphate metabolism in Ehrlich ascites tumor cells in vitro.[1] Biochemical Journal. Link (Context: Early characterization of R1P flux in cancer).[1]

-

Nwosu, Z. C., et al. (2023). Uridine-derived ribose fuels glucose-restricted pancreatic cancer.[1] Nature.[1] Link (Context: Identification of PGM2 as a therapeutic target in PDA).[1]

-

Kaminski, M. M., et al. (2024). A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate.[1][6][7] Green Chemistry. Link (Context: Modern synthesis protocols for R1P).

-

Deo, R., et al. (2011). Kinetic Analysis of the Hydrolysis of Pentose-1-phosphates.[1] ChemistryMethods. Link (Context: Stability and hydrolysis kinetics of R1P).[1]

Sources

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. Pentose phosphates in nucleoside interconversion and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for the determination of intracellular levels of ribose phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphopentomutase - Wikipedia [en.wikipedia.org]

- 5. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02955K [pubs.rsc.org]

- 8. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Intermediary: Metabolic Fate and Therapeutic Targeting of D-Ribose 1-Phosphate in Mammalian Systems

Executive Summary: The Metabolic Nexus

D-Ribose 1-phosphate (R1P) is frequently overlooked in favor of its isomer, Ribose 5-phosphate (R5P). However, in mammalian physiology, R1P acts as a critical "metabolic servo," balancing the salvage of nucleosides with central carbon metabolism. Unlike R5P, which serves as the canonical entry point for nucleotide synthesis via PRPP, R1P is the direct product of nucleoside phosphorylase activity.

Its metabolic fate is binary yet profound: it is either recycled to rescue nucleobases (salvage pathway) or isomerized to R5P to fuel glycolysis and the Pentose Phosphate Pathway (PPP). This guide dissects the enzymatic machinery governing R1P, elucidates the "Uridine Bypass" mechanism that allows cells to circumvent glycolytic regulation, and provides a validated protocol for its detection, addressing its notorious acid lability.

The Enzymatic Machinery: Generation and Isomerization

The intracellular pool of R1P is tightly regulated by a "Push-Pull" enzymatic system. Understanding these kinetics is essential for drug development, particularly for nucleoside analogs (e.g., 5-FU, Gemcitabine).

The Generators: Nucleoside Phosphorylases

R1P is generated via the phosphorolysis of ribonucleosides.[1] Unlike hydrolysis, which uses water, phosphorolysis uses inorganic phosphate (

-

Uridine Phosphorylase (UPP1/UPP2):

-

Purine Nucleoside Phosphorylase (PNP):

-

Reaction:

-

Thermodynamics: The equilibrium favors nucleoside synthesis; however, rapid removal of R1P by downstream enzymes drives the reaction catabolically in vivo.

-

The Gatekeeper: Phosphopentomutase (PGM2)

The fate of R1P is almost exclusively determined by Phosphopentomutase 2 (PGM2) .[5]

-

Mechanism: PGM2 catalyzes the intramolecular transfer of the phosphate group from the C1 to the C5 position.

- [5]

-

Cofactor Dependency: PGM2 requires Magnesium (

) and is activated by trace amounts of Glucose-1,6-bisphosphate (G1,6bP), similar to the mechanism of phosphoglucomutase in glycogen metabolism. -

Kinetics: While reversible, the flux is typically driven towards R5P due to the rapid consumption of R5P by PRPP Synthetase (nucleotide synthesis) or Transketolase (PPP).

Visualization: The R1P Metabolic Axis

Figure 1: The central role of R1P bridging nucleoside salvage (UPP1) and central carbon metabolism (PGM2).

Bioenergetics: The "Uridine Bypass"[3][4]

Recent field research has identified a critical survival mechanism in cancer cells known as the Uridine Bypass .

Mechanism of Action

Standard glycolysis relies on Glucose -> G6P -> F6P. The conversion of F6P to F1,6BP by Phosphofructokinase-1 (PFK-1) is the rate-limiting, highly regulated step, inhibited by high ATP and citrate.

R1P offers a "backdoor" entry:

-

Transketolase/Transaldolase convert pentoses directly into Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (GAP) .

Energetic Consequence

This pathway bypasses the ATP-consuming Hexokinase step and, crucially, feeds carbon into glycolysis downstream of key regulatory checkpoints.

| Parameter | Standard Glycolysis (Glucose) | Uridine Bypass (via R1P) |

| Entry Point | Hexokinase (Glucose -> G6P) | PGM2 -> PPP -> GAP/F6P |

| ATP Investment | 2 ATP per glucose | 1 ATP equivalent (Phosphate is inorganic) |

| Regulation | High (PFK-1 checkpoint) | Low (Bypasses PFK-1 regulation) |

| Primary Utility | Basal Energy / Anabolism | Survival under Glucose Deprivation |

Experimental Protocol: Analytical Quantification

Warning: Acid Lability. The most common failure mode in R1P analysis is the use of standard acidic extraction methods (e.g., TCA, Perchloric Acid). R1P is extremely acid-labile and will hydrolyze to Ribose + inorganic phosphate at low pH, leading to false negatives for R1P and false positives for free Ribose.

Validated Extraction Protocol (Alkaline Quenching)

Objective: Extract intracellular metabolites while preserving the C1-phosphate bond.

-

Cell Harvesting:

-

Rapidly wash cells (adherent) with ice-cold PBS (pH 7.4).

-

Critical: Do not use acidic saline.

-

-

Quenching/Lysis:

-

Add Ice-cold Acetonitrile:Methanol:Water (40:40:20) containing 0.1 M Ammonium Hydroxide (NH4OH) .

-

The pH of the lysis buffer should be > 8.5.

-

Incubate at -20°C for 15 minutes to precipitate proteins.

-

-

Clarification:

-

Centrifuge at 15,000 x g for 10 mins at 4°C.

-

Transfer supernatant to a glass vial (plastic may adsorb phosphorylated sugars).

-

-

Drying (Optional but risky):

-

If concentration is needed, dry under nitrogen flow. Do not use heat. Reconstitute immediately in mobile phase (pH 9.0).

-

LC-MS/MS Methodology (Ion-Pairing)

Because R1P and R5P are isomers (exact mass 230.019 m/z), they cannot be distinguished by MS alone. Chromatographic separation is mandatory.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD).

-

Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (Adjust pH to ~6.5 - 7.0). Note: TBA acts as an ion-pairing agent to retain the polar phosphates.

-

Mobile Phase B: Methanol.

-

Gradient:

-

0-2 min: 0% B

-

2-15 min: Linear gradient to 50% B

-

15-18 min: Wash at 90% B

-

-

MS Detection (Triple Quadrupole):

-

Mode: Negative Electrospray Ionization (ESI-).[8]

-

MRM Transition: 229.0 -> 97.0 (Phosphate group) and 229.0 -> 79.0 (PO3-).

-

Validation: Run pure standards of R1P and R5P. R1P typically elutes earlier than R5P in IP-RP methods due to the positioning of the phosphate group affecting the ion-pair hydrophobicity.

-

Visualization: Analytical Workflow

Figure 2: Optimized workflow for R1P extraction and detection, emphasizing pH control.

Therapeutic Implications

Cancer Metabolism and Drug Resistance

Tumors often outgrow their blood supply, creating nutrient-poor regions. The upregulation of UPP1 allows these cells to scavenge uridine (abundant in the microenvironment) to generate R1P.

-

Targeting: Inhibitors of UPP1 (e.g., Benzylacyclouridine) are being investigated to block this "rescue" pathway, sensitizing tumors to glucose starvation or glycolysis inhibitors.

Fluoropyrimidine Activation (5-FU)

The chemotherapy agent 5-Fluorouracil (5-FU) is a prodrug.

-

Mechanism: 5-FU is converted to 5-Fluoro-uridine (F-Urd) by Uridine Phosphorylase . This reaction requires R1P as the ribose donor.

-

Clinical Insight: High endogenous levels of R1P (or high UPP1 activity) can enhance the activation of 5-FU, potentially increasing efficacy but also toxicity. Conversely, R1P depletion may lead to drug resistance.

References

-

Maliekal, P., et al. (2007). "Molecular identification of mammalian phosphopentomutase and glucose-1,6-bisphosphate synthase."[5] Journal of Biological Chemistry. Link

-

Pannellini, T., et al. (2021). "Salvage of Ribose from Uridine or RNA Supports Glycolysis when Glucose is Limiting." bioRxiv / Nature Metabolism. Link

-

Tozzi, F., et al. (2006). "Pentose phosphates in nucleoside interconversion and catabolism." FEBS Journal. Link

-

Jourdain, A.A., et al. (2023). "Nucleosides are overlooked fuels in central carbon metabolism." Jourdain Lab Publications. Link

-

Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry. Link

Sources

- 1. Pentose phosphates in nucleoside interconversion and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jourdainlab.org [jourdainlab.org]

- 3. Salvage of Ribose from Uridine or RNA Supports Glycolysis when Glucose is Limiting | bioRxiv [biorxiv.org]

- 4. Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | PGM2:Mg2+ isomerises R1P to R5P [reactome.org]

- 6. Khan Academy [khanacademy.org]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

phosphopentomutase conversion of ribose-1-phosphate to ribose-5-phosphate.

The Interconversion of Ribose-1-Phosphate and Ribose-5-Phosphate

Executive Summary

Phosphopentomutase (PPM), encoded by the deoB gene in many prokaryotes, is the gatekeeper enzyme linking nucleoside catabolism to the central carbon metabolism (Pentose Phosphate Pathway). It catalyzes the intramolecular phosphoryl transfer between the C1 and C5 positions of the ribose moiety.

For researchers in drug discovery—specifically those developing nucleoside analogues—PPM is not merely a metabolic enzyme; it is a critical biocatalytic tool. The conversion of stable Ribose-5-Phosphate (R5P) to the high-energy donor Ribose-1-Phosphate (R1P) is the rate-limiting step in the "one-pot" enzymatic synthesis of nucleoside APIs.

This guide provides a rigorous analysis of the R1P

Molecular Mechanism & Kinetics

2.1 The Phospho-Enzyme Shuttle

PPM belongs to the phosphotransferase family. Unlike simple kinases that utilize ATP, PPM operates via a phospho-enzyme intermediate . The reaction is strictly dependent on the presence of a divalent metal cation, with Manganese (

The catalytic cycle follows a "Ping-Pong" like intramolecular transfer, though the substrate does not leave the active site during the transfer:

-

Priming: The active site (typically a conserved Serine or Histidine residue) must be phosphorylated. In purified preparations, the enzyme often requires activation by trace amounts of Ribose-1,5-bisphosphate (R1,5P) or Glucose-1,6-bisphosphate.

-

Nucleophilic Attack: The C1-phosphate of R1P (or C5-OH of R5P) attacks the phosphorylated enzyme.

-

Intermediate Formation: A transient Ribose-1,5-bisphosphate (R1,5P) intermediate is formed within the catalytic pocket.

-

Resolution: The enzyme recaptures the phosphate group from the opposing carbon, releasing the isomer.

2.2 Thermodynamic Landscape

The equilibrium of this reaction lies heavily toward R5P.

- : Approximately -7.3 kJ/mol (favoring R5P).

-

Equilibrium Constant (

):

Implication for Research: R1P is thermodynamically unstable relative to R5P due to the high energy of the hemiacetal phosphate bond. In biocatalytic applications (synthesis of nucleosides), the reaction must be driven chemically (using excess phosphate) or thermodynamically (coupling to an irreversible nucleoside phosphorylase step).

2.3 Mechanistic Visualization

The following diagram illustrates the catalytic flow and the critical role of the

Figure 1: The catalytic cycle of Phosphopentomutase. Note the transient formation of Ribose-1,5-bisphosphate.

Experimental Framework: Validated Kinetic Assay

To accurately study PPM, one cannot rely on direct UV observation as neither R1P nor R5P are chromophores. The most robust method for determining forward kinetics (R1P

3.1 Principle

We couple the production of R5P to the oxidation of NADH via the Pentose Phosphate Pathway enzymes.

-

PPM: R1P

R5P -

RPI (Ribose-5-phosphate Isomerase): R5P

Ribulose-5-phosphate (Ru5P) -

RPE (Ribulose-5-phosphate Epimerase): Ru5P

Xylulose-5-phosphate (Xu5P) -

TKT (Transketolase): Xu5P + R5P

Sedoheptulose-7-P + Glyceraldehyde-3-P (GAP) -

GDH (Glycerol-3-phosphate Dehydrogenase): GAP + NADH

Glycerol-3-P + NAD+

Note: A simpler coupling involves Phosphoribosyl pyrophosphate (PRPP) synthetase, but the TKT pathway is often more accessible in metabolic labs.

Preferred Alternative (Industrial Standard): For pure activity assessment, the Acid-Labile Phosphate Method is superior due to its simplicity and lack of coupling enzyme interference. R1P hydrolyzes in 0.1M HCl at room temperature; R5P does not.

3.2 Protocol: Acid-Labile Phosphate Determination

This protocol measures the disappearance of R1P (acid-labile) as it converts to R5P (acid-stable).

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Cofactor: 1 mM

. -

Activator: 10

M Glucose-1,6-bisphosphate (G16bP) - Critical for priming. -

Substrate: 2 mM Ribose-1-Phosphate (Dicyclohexylammonium salt).

-

Stop Solution: 3.5% Ammonium Molybdate in 4N

. -

Reducing Agent: Ascorbic acid (10%).

Step-by-Step Methodology:

-

Enzyme Activation: Incubate purified PPM (approx 0.1 mg/mL) with

and G16bP in Tris buffer for 10 minutes at 37°C. Why: This ensures the active site histidine is phosphorylated. -

Reaction Initiation: Add R1P to the mixture to start the reaction (

). -

Sampling: At defined intervals (0, 1, 2, 5, 10 min), remove 50

L aliquots. -

Quenching & Hydrolysis: Immediately transfer aliquot into 200

L of 0.1 N HCl. Incubate for 10 minutes at room temperature.-

Mechanism: Any remaining R1P hydrolyzes to Ribose + Free Phosphate (

). R5P remains intact.

-

-

Phosphate Quantification: Add Stop Solution (Molybdate) and Reducing Agent. Measure Absorbance at 820 nm (Fiske-Subbarow or similar method).

-

Calculation:

-

High

= High -

Decreasing

over time indicates conversion to R5P (which does not release

-

3.3 Data Interpretation Table

| Parameter | Observation | Interpretation |

| Initial Velocity ( | Slope of [R1P] vs Time | Proportional to enzyme activity. |

| No | No change in | Confirms metal dependence; rules out spontaneous hydrolysis. |

| No G16bP Control | Lag phase or low activity | Confirms need for priming (enzyme is likely in de-phospho form). |

| Endpoint | Non-zero | Reaction reached equilibrium (approx 5% R1P remains). |

Biocatalytic Application: Nucleoside Synthesis

In drug development, PPM is used in the reverse direction (R5P

4.1 The Equilibrium Challenge

Since R1P

4.2 Synthesis Workflow Diagram

Figure 2: Biocascade for Nucleoside Synthesis. The irreversible step by PNP pulls the unfavorable PPM equilibrium to the right.

Troubleshooting & Optimization

-

Manganese Oxidation:

can oxidize to -

Substrate Inhibition: High concentrations of R1P can sometimes inhibit PPM. Determine

if linearity is lost at high substrate loads. -

Buffer Choice: Avoid phosphate buffers. Since phosphate is a product of R1P hydrolysis (background noise) and a competitive inhibitor of the enzyme active site, use Tris, HEPES, or MOPS.

References

-

Rashid, N. et al. (2004). "Crystal Structure of a Thermostable Phosphopentomutase from Thermococcus kodakaraensis KOD1." Proteins: Structure, Function, and Bioinformatics.

-

Tozzi, M.G. et al. (2006). "Pentose phosphates in nucleoside interconversion and catabolism." The FEBS Journal.

-

Hammer-Jespersen, K. (1983). "Nucleoside Catabolism." Metabolism of Nucleotides, Nucleosides and Nucleobases in Microorganisms. Academic Press.

-

Kaminski, P.A. et al. (2002). "Functional analysis of the deoB gene of Lactococcus lactis." Microbiology.

A Technical Guide to the Prebiotic Synthesis of Ribose and Phosphate-Containing Species

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental challenges and proposed solutions surrounding the prebiotic synthesis of ribose and its subsequent phosphorylation, critical steps in the origin of life and the RNA World hypothesis. We will delve into the chemical causality behind experimental choices, offering field-proven insights grounded in authoritative research.

Introduction: The Twin Pillars of the RNA World